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The table below summarizes the key biochemical half-maximal inhibitory concentration (ICso) values for
Ilorasertib, which were typically determined in enzyme assays using a homogeneous time-resolved

fluorescence format with 1 mM ATP [1].

Target Kinase Biochemical ICso (nM) Cellular ICso (nM)
Aurora A 120 [1] 189 [1]

Aurora B 7[1] 13 [1]

Aurora C 1[1] 13 [1]

VEGFR1 1[1] 0.3 (proliferation surrogate) [1]
VEGFR2 2 [1] 5[1]

VEGFR3 43 [1] 2[1]

FLT-3 1[4] 2[1]

CSF-1R 3[1] 3[1]

c-KIT 20 [1] 45 [1]

PDGFR-a 11 [1] 16 [1]
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Target Kinase Biochemical ICso (nM) Cellular ICso (nM)

PDGFR-B 13 [1] 11 [1]

Experimental Context and Validation

The biochemical data for Ilorasertib was generated through a robust preclinical audit trail.

¢ Enzyme Assays: The core biochemical ICso values were determined in cell-free enzyme assays
that measured the compound's ability to inhibit the phosphorylation of substrates by purified kinase
domains. These assays were conducted with a high (1 mM) concentration of ATP to mimic the
competitive nature of this ATP-mimetic inhibitor within the cellular environment [1].

¢ Cellular Validation: The biochemical potency was consistently translated into cellular effects.
Cellular autophosphorylation and proliferation assays were used to confirm that llorasertib
effectively engaged its targets in a more complex biological setting, yielding cellular ICso values [1].

¢ In Vivo Correlation: Further validation came from animal models. For example, in xenograft models,

llorasertib administration led to a dose-dependent inhibition of histone H3 phosphorylation (a

direct marker of Aurora B kinase activity) in tumor cells, confirming target engagement downstream of

the biochemical inhibition [2].

Pharmacodynamic Evidence from Clinical Trials

Phase I clinical trials in patients provided critical human validation for the biochemical data, showing that

Ilorasertib engaged its intended targets.

e VEGFR2 Inhibition at Lower Doses: Analysis of pharmacodynamic biomarkers in a solid tumor trial

showed that maximum inhibition of VEGFR2 in the systemic vasculature was achieved at lower
doses and exposures than those required for robust Aurora kinase inhibition in tissue. This

hierarchy aligns with the compound's biochemical potency profile and explains why VEGFR-inhibition-

related adverse events, like hypertension, were frequently observed [1] [3].

e Aurora B Inhibition at Higher Doses: Evidence of Aurora B engagement was successfully
demonstrated in human patients, but this required achieving higher systemic drug exposures,
consistent with the need to reach the cellular ICso for this target [1] [4].

llorasertib's Primary Signaling Pathways
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The following diagram maps Ilorasertib's primary kinase targets onto their key cancer-related signaling

pathways, illustrating its dual mechanism of action.

llorasertib

Inhibits Inhibits Inhibits Inhibits . Inhibits Inhibits Inhibits

Mitotic& Chromosomal Regulation ReceptonTyrosine Kinase {(RTK) Signaling

AuroraA Aurora B @ [VEGFRl/Z/S) [PDGFR alﬁ) [ FLT-3 ) [ c-KIT )
/ N\, /
ANgiogenesis Cell Proliferation
9109 & Survival

[ Mitotic Progression
&

Chromosome Segregation

Genomic Instability
& Aneuploidy

Click to download full resolution via product page

Key Differentiating Factors for Comparison

When comparing Ilorasertib to other kinase inhibitors, these points are critical:

o Multi-Targeted Profile: llorasertib's key characteristic is its balanced dual inhibition of the Aurora
kinase family (especially Aurora B/C) and the VEGFR/PDGFR families [1] [4]. This contrasts with
more selective inhibitors like Alisertib, which is highly specific for Aurora A (ICso = 1.2 nM) with over
200-fold selectivity over Aurora B [5].

o Exposure-Dependent Effects: Its pharmacodynamic effects are exposure-dependent. VEGFR-
driven anti-angiogenic effects manifest at lower concentrations, while full Aurora-driven anti-
mitotic effects require higher, sustained exposure [1] [3]. This is a crucial consideration for dosing
schedule selection.

e Therapeutic Implications: This multi-targeted profile was designed to enhance antitumor efficacy by
simultaneously attacking cancer cell division and the tumor vasculature [4]. This rationale supported
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its investigation in both solid tumors and hematologic malignancies like acute myeloid leukemia
(AML) [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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